molecular formula C16H17NO2 B495800 N-methyl-4-(2-phenylethoxy)benzamide

N-methyl-4-(2-phenylethoxy)benzamide

Cat. No.: B495800
M. Wt: 255.31g/mol
InChI Key: OIYQQUURBMFUKH-UHFFFAOYSA-N
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Description

N-Methyl-4-(2-phenylethoxy)benzamide is a benzamide derivative characterized by a methyl group attached to the nitrogen atom of the amide moiety and a 2-phenylethoxy substituent at the para position of the benzene ring.

The compound’s structure suggests applications in medicinal chemistry, particularly in targeting receptors or enzymes where aromatic and hydrophobic interactions are critical. Its physicochemical properties, such as solubility and lipophilicity, are influenced by the methyl group (reducing polarity) and the phenethoxy substituent (increasing molecular volume).

Properties

Molecular Formula

C16H17NO2

Molecular Weight

255.31g/mol

IUPAC Name

N-methyl-4-(2-phenylethoxy)benzamide

InChI

InChI=1S/C16H17NO2/c1-17-16(18)14-7-9-15(10-8-14)19-12-11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,17,18)

InChI Key

OIYQQUURBMFUKH-UHFFFAOYSA-N

SMILES

CNC(=O)C1=CC=C(C=C1)OCCC2=CC=CC=C2

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)OCCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural and electronic differences between N-methyl-4-(2-phenylethoxy)benzamide and related benzamide derivatives:

Compound Name Substituents Molecular Weight (g/mol) Key Structural Features Reference
This compound N-methyl, 4-(2-phenylethoxy) ~285 (calculated) Hydrophobic phenethoxy group; moderate polarity
4-Bromo-N-(2-nitrophenyl)benzamide 4-bromo, N-(2-nitrophenyl) Not reported Strong electron-withdrawing groups (Br, NO₂); planar structure
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) N-(2-(3,4-dimethoxyphenyl)ethyl) Not reported Methoxy groups enhance electron density; flexible ethyl linker
N-Methyl-4-(methylthio)benzamide N-methyl, 4-(methylthio) 181.26 Thioether increases lipophilicity; smaller substituent
N-(3-Hydroxypropyl)-N-methyl-4-[(5-methyl-3-phenylisoxazol-4-yl)methoxy]benzamide N-(3-hydroxypropyl)-N-methyl, 4-(isoxazole) Not reported Isoxazole introduces heterocyclic rigidity; hydroxypropyl enhances solubility

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: Compounds like 4-bromo-N-(2-nitrophenyl)benzamide (electron-withdrawing Br and NO₂) exhibit reduced electron density on the aromatic ring compared to this compound, which has an electron-donating phenethoxy group. This difference impacts reactivity and binding to electron-deficient targets .
  • Lipophilicity : The phenethoxy group in the target compound increases lipophilicity relative to N-methyl-4-(methylthio)benzamide, but the thioether in the latter may improve membrane permeability .

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